cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
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Overview
Description
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of cyclopropylamine with 4H-1,2,4-triazole-3-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl(4H-1,2,4-triazol-3-yl)carbaldehyde or cyclopropyl(4H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific enzymes and molecular targets. In the case of its antitubercular activity, the compound targets enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase. By inhibiting these enzymes, the compound disrupts the biosynthesis of essential metabolites, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with similar chemical properties.
4-Amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial and antioxidant activities.
Uniqueness
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity .
Biological Activity
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a compound that features a triazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The compound's structure incorporates a cyclopropyl group and a triazole ring, which significantly influences its chemical properties and biological activity. The triazole moiety is recognized for its role in medicinal chemistry due to its ability to interact with various biological targets.
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Triazole Ring | 5-membered ring containing three nitrogen atoms |
Cyclopropyl Group | A three-membered carbon ring that alters steric and electronic properties |
Methanol Group | Enhances solubility and reactivity |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various biological pathways. The triazole ring can form hydrogen bonds with target proteins, potentially leading to inhibition of their activity.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. This is particularly relevant in the context of treating resistant fungal infections.
Antibacterial Activity
The compound has also shown promising antibacterial effects. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have highlighted this compound's ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways.
Case Studies and Research Findings
- Antifungal Study : A study published in Molecules evaluated the antifungal efficacy of several triazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents .
- Antibacterial Evaluation : In research focusing on the antibacterial properties of triazoles, this compound was found to inhibit Staphylococcus aureus effectively. The study reported an MIC value that indicates strong potential as an antibacterial agent .
- Anticancer Activity : A recent investigation into the anticancer effects revealed that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-5,10H,1-2H2,(H,7,8,9) |
InChI Key |
XXULRJYIGWFINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=NN2)O |
Origin of Product |
United States |
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